Calcium Channel Blocking: Verapamil analogs containing the 3,4-dimethoxyphenethyl group exhibit calcium channel blocking activity, suggesting a potential mechanism for cardiovascular effects [].
HSP90 Inhibition: Compounds like TAS-116, with a 3,4-dimethoxyphenethyl group, demonstrate potent and selective inhibition of heat shock protein 90 (HSP90) []. This inhibition disrupts chaperone function, impacting the stability and activity of client proteins involved in cancer cell growth and survival.
P-glycoprotein Modulation: Derivatives with the 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline scaffold, sharing structural similarities with the target compound, act as potent modulators of P-glycoprotein (P-gp) []. P-gp, an efflux pump often overexpressed in multidrug-resistant cancer cells, contributes to decreased intracellular drug accumulation. Inhibiting P-gp can enhance the efficacy of chemotherapeutic agents.
Applications
Medicinal Chemistry: This scaffold can serve as a starting point for developing novel therapeutics targeting various diseases, particularly those involving calcium channels [], HSP90 [], or P-glycoprotein [].
Compound Description: This compound is a novel bio-functional hybrid synthesized from the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. It was fully characterized using various spectroscopic techniques. []
Relevance: This compound shares the core structure of N-[1-(3,4-dimethoxyphenyl)ethyl]-benzamide with an additional 3,4-dimethoxyphenyl group substituted on the ethyl chain and a 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide moiety replacing the benzamide group. []
Compound Description: This compound represents four isomeric racemates (2a-d) designed as verapamil analogues with restricted molecular flexibility. These were synthesized to study the active conformation(s) of verapamil. Pharmacological studies revealed negative inotropic and chronotropic activities in guinea pig atria, vasodilatory activity in guinea pig aortic strips, and binding affinity for cat ventricles. []
Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine moiety with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, highlighting the importance of this structural feature in pharmacological activity. []
Compound Description: This compound is the product of a chiral lithium amide base desymmetrization reaction on a ring-fused imide. The synthesis started from aqueous glyoxal solution and involved several steps, highlighting the utility of this methodology in generating enantiomerically enriched compounds. []
Relevance: This compound, similar to N-[1-(3,4-Dimethoxyphenyl)ethyl]benzamide, contains the 2-(3,4-dimethoxyphenyl)ethyl group, indicating its potential as a building block in synthesizing various pharmacologically active compounds. []
Compound Description: The crystal structure of this compound reveals a dihedral angle of 7.66(3)° between the naphthalene and benzene rings. Intermolecular C—H⋯O interactions and weak intramolecular C—H⋯O hydrogen bonds stabilize the crystal structure. []
Relevance: This compound shares the N-[2-(3,4-dimethoxyphenyl)ethyl] moiety with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, differing in the substitution on the nitrogen atom. []
Compound Description: This compound's crystal structure shows a small dihedral angle (3.1(1)°) between the two benzene rings, indicating their near coplanarity. The crystal structure is stabilized by O—H⋯O and O—H⋯(O,O) hydrogen bonds, forming a two-dimensional network. []
Relevance: This compound, like N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, contains the N-[2-(3,4-dimethoxyphenyl)ethyl] group and a substituted benzamide moiety, emphasizing the importance of these structural features in crystal packing and potential biological activity. []
Compound Description: This compound was synthesized and evaluated in silico for potential biological activity and toxicity. It was synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide via the Bischler–Napieralski reaction. []
Relevance: This compound and N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide both belong to the dihydroisoquinoline class of compounds, indicating a potential for shared chemical reactivity and potential biological activities. []
Compound Description: This compound was used as a starting material in a Bischler-Napieralski cyclization reaction. The reaction resulted in an unexpected dealkylation, highlighting the influence of substituent electronic effects on this reaction. []
Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethyl group with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide and provides insights into the reactivity of this moiety in various reactions. []
Compound Description: This compound was synthesized via a 'one-pot' reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite. []
Relevance: Although structurally distinct, this compound highlights the use of 3,4-dimethoxybenzaldehyde as a building block for synthesizing various heterocyclic compounds, similar to the synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. []
Compound Description: This group encompasses a series of derivatives synthesized by reacting a compound of general formula III with a compound of general formula IV, or a compound of general formula VII with N-methyl-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride. These derivatives are structurally diverse, with varying aryl, heteroaryl, and substituent groups. []
Relevance: These derivatives highlight the versatility of the 2-(3,4-dimethoxyphenyl)ethyl moiety in synthesizing diverse compounds, sharing this structural feature with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. []
Compound Description: This compound exists in two boat conformations, with conformation 1a being more energetically favorable. The structure and conformations were elucidated through NMR and mass spectrometry. []
Relevance: This compound, along with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, belongs to a class of compounds featuring a benzene ring with a 3,4-dimethoxy substitution pattern, suggesting this feature might be relevant for specific biological activity. []
Compound Description: TAS-116 is a potent and selective inhibitor of HSP90α and HSP90β, discovered through structure-activity relationship studies. It exhibits oral bioavailability in mice and potent antitumor effects in an NCI-H1975 xenograft mouse model. []
Relevance: While structurally distinct, TAS-116, like N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, contains a benzamide moiety, suggesting that this group may be important for interacting with specific biological targets. []
Compound Description: This compound, a thiophene analogue of the antiarrhythmic and antihypertensive agent KT-362, exhibits negative chronotropic and inotropic effects in guinea pig hearts. It also affects calcium and sodium channel currents in chick dorsal root ganglion neurons and inhibits nicotine-induced currents in bovine chromaffin cells. []
Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethyl group with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, demonstrating the potential for this structural motif to be associated with various cardiovascular activities. []
Compound Description: Synthesized by reacting ethyl 3-(3,4-dimethoxyphenyl)acrylate and phenylhydrazine, this compound forms intermolecular N—H⋯O, C—H⋯O hydrogen bonds, and C—H⋯π interactions in its crystal structure. []
Relevance: Although structurally different from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound highlights the use of 3,4-dimethoxyphenyl as a common building block in synthesizing heterocyclic compounds with potential biological activity. []
Compound Description: This compound is a key intermediate in the synthesis of erythrinane derivatives. When treated with toluene-p-sulfonic acid, it undergoes a double cyclization to give the erythrinane skeleton. []
Relevance: This compound shares the N-[2-(3,4-dimethoxyphenyl)ethyl] moiety with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide and further demonstrates the utility of this structural motif in building complex molecules like erythrinanes. []
Compound Description: DQ-2511 exhibits potent antiulcer activity in rats, both intravenously and orally. It acts by decreasing gastric motility and secretion. [, ]
Relevance: This compound is structurally similar to N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, with a carbamoylmethyl group linking the benzamide and the 2-(3,4-dimethoxyphenyl)ethyl moiety, showcasing how subtle structural changes can significantly influence biological activity. [, ]
Compound Description: This novel compound exhibits good drug-likeness and is being investigated for potential use in treating type-II diabetes. []
Relevance: This compound, similar to N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, incorporates a 3,4-dimethoxyphenyl group and a benzamide moiety, although within a more complex structure, highlighting the continued interest in these pharmacophores. []
Compound Description: This group includes 17 novel compounds designed as potent and safe P-glycoprotein (P-gp) modulators to combat multidrug resistance in cancer chemotherapy. One of these compounds, 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h) displayed significant potency, low cytotoxicity, and a long duration of action in reversing doxorubicin resistance. []
Relevance: These compounds, while structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, also focus on a 3,4-dimethoxy substituted aromatic ring system, suggesting this feature may contribute to interacting with specific biological targets. []
Compound Description: This compound, synthesized from eugenol methyl ether, is structurally relevant to potential antitumor, antimalarial, and antiviral agents. Its structure contains methyl, methoxy, and benzyl groups, which may contribute to its potential therapeutic properties. []
Relevance: Both this compound and N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide belong to the dihydroisoquinoline class of compounds and share a 3,4-dimethoxy substitution pattern on the aromatic ring. These structural similarities might be associated with shared or related biological activities. []
Compound Description: This compound is one of two possible regioisomers formed via a Diels-Alder reaction between appropriately substituted 2H-pyran-2-ones and methyl propiolate. The crystal structure is characterized by an intramolecular N-H···O hydrogen bond and stabilized by aromatic π-π interactions and C-H···O and C-H···π(arene) hydrogen bonds. []
Relevance: While structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound highlights the use of 3,4-dimethoxyphenyl as a building block in Diels-Alder reactions, showcasing its synthetic utility. []
Compound Description: This compound is formed regioselectively and chemoselectively from the Diels-Alder reaction between appropriately substituted 2H-pyran-2-ones and (Z)-1-methoxybut-1-en-3-yne. The crystal structure is characterized by N-H···O hydrogen-bonded dimers stabilized by aromatic π-π interactions and weak C-H···π(arene) interactions. []
Relevance: Though structurally different from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound, along with methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, underscores the importance of Diels-Alder reactions in constructing diverse molecular scaffolds with potential biological activities. []
Compound Description: This series of compounds were synthesized and characterized by various spectroscopic techniques. They were further evaluated for antimicrobial activity and subjected to docking studies. []
Relevance: Although structurally diverse from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, these compounds, along with carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i), showcase the use of different heterocyclic scaffolds and substitution patterns to explore their biological activities. []
Compound Description: These compounds were synthesized alongside 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f) and characterized for their potential biological activities. []
Relevance: While structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, these compounds, along with 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f), highlight the exploration of various heterocyclic scaffolds and substituent effects in drug discovery. []
Compound Description: This compound is the subject of patent applications focusing on pharmaceutical formulations to improve its dissolution properties. While the specific biological activity is not described in detail, the patent suggests its potential use in treating diseases. [, ]
Relevance: This compound features a benzamide group, albeit within a distinct structural context compared to N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. This suggests that the benzamide moiety might be a common pharmacophore in various drug classes. [, ]
Compound Description: The crystal structure of this compound reveals a planar heterocycle. The two benzene rings at C(6) and N(11) form angles of 120.8° and 74.4° with the plane of the heterocycle. The molecules are stacked due to Van der Waals interactions. []
Relevance: Although structurally different from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, FK664 shares the 3,4-dimethoxyphenyl substituent. This common feature suggests that this group might play a role in the molecule's overall conformation and interactions. []
Compound Description: This compound was synthesized through a Pummerer-type cyclization, utilizing boron trifluoride diethyl etherate to enhance the reaction. []
Relevance: Both 14a and N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide belong to the tetrahydroisoquinoline class of compounds and share a 3,4-dimethoxy substitution pattern on the aromatic ring. This structural similarity may indicate a common synthetic route and potential overlapping biological activities. []
Compound Description: Similar to 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a), this compound was synthesized through a Pummerer-type cyclization enhanced by boron trifluoride diethyl etherate. []
Relevance: While structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound, alongside 14a, highlights the importance of Pummerer-type cyclization in synthesizing diverse heterocyclic compounds. []
Compound Description: This compound, a derivative of KT-362, exhibits potent contractile activity on rabbit iliac artery, primarily mediated through H1-histamine receptors. It requires extracellular calcium for its action and shows an EC50 value of 3.47 x 10-8 M. []
Compound Description: This Mannich base and its Mn and Co complexes have been synthesized and characterized. The cobalt (II) complex showed efficient DNA binding ability, while both metal complexes exhibited greater antifungal activity compared to the ligand. []
Relevance: This compound shares the benzamide moiety with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide and demonstrates how incorporating this group into a Mannich base scaffold can lead to compounds with DNA binding and antifungal properties. []
Compound Description: These acetamides represent a group of compounds where different substituents are introduced on the acetyl group. Upon reacting with boron tribromide, they yield varying mixtures of catechols (3a-g) and 1-(haloalkyl)dihydroisoquinolines (4b, 4c, 4f, 4g). []
Relevance: These compounds share the N-[2-(3,4-dimethoxyphenyl)ethyl] moiety with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide and demonstrate the reactivity of this group toward boron tribromide, leading to the formation of catechols and dihydroisoquinolines. []
Compound Description: This trifluoroacetamide, upon treatment with boron tribromide, yields exclusively the cyclized product 1-(trifluoromethyl)dihydroisoquinoline (4d). This reaction provides an alternative route to synthesize higher halogenated 1-(haloalkyl)-3,4-dihydroisoquinolines, which are challenging to obtain through traditional Bischler-Napieralski reactions. []
Relevance: Sharing the N-[2-(3,4-dimethoxyphenyl)ethyl] moiety with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound highlights the reactivity of this group towards boron tribromide, specifically producing the cyclized dihydroisoquinoline derivative. []
8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: This compound was synthesized from N-[2-(3,5-dimethoxyphenyl)ethyl]trifluoroacetamide (5) through a series of reactions involving Vilsmeier formylation, hydrolysis, cyclization, methylation, reduction, demethylation, and phosphorylation. []
Relevance: Though structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, the synthesis of this compound showcases the versatility of substituted phenethylamines as starting materials for constructing various heterocyclic systems, including tetrahydroisoquinolines. []
Compound Description: This group of compounds was synthesized from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide in a three-step sequence. []
Relevance: These compounds, along with N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, exemplify the use of 3,4-dimethoxy substituted phenethylamines as building blocks for synthesizing diverse tetrahydroisoquinoline derivatives with potential biological activity. []
Compound Description: This compound was synthesized via an intramolecular condensation reaction of N-[2-hydroxy-2-(methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine in trifluoroacetic acid and sulfuric acid. The crystal structure reveals a half-chair conformation for the seven-membered ring. []
Relevance: While structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound highlights the use of 3,4-dimethoxy substituted phenethylamines in constructing seven-membered heterocyclic systems like benzazepines. []
Compound Description: This compound serves as a key intermediate in the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a) via a Pummerer reaction. []
Relevance: This compound, although structurally different from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, highlights the use of 3,4-dimethoxy substituted phenethylamines in synthesizing tetrahydroisoquinolines through Pummerer-type cyclizations. []
Compound Description: This compound is another key intermediate in the synthesis of 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b), achieved via a Pummerer reaction. []
Relevance: While structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound, along with 6a, emphasizes the utility of Pummerer-type cyclizations in constructing diverse heterocyclic compounds from appropriately substituted phenethylamines. []
Compound Description: These compounds were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Many of these derivatives exhibited potent cytotoxicity, with some demonstrating IC50 values below 10 nM. The 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives were particularly effective, showing curative properties against subcutaneous colon 38 tumors in mice at a single dose of 3.9 mg/kg. []
Relevance: While structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, the potent cytotoxic activity of the 2-(3,4-dimethoxyphenyl) derivative in this series highlights the potential of 3,4-dimethoxyphenyl as a valuable substituent in developing anticancer agents. []
Compound Description: This new compound, isolated from the leaves and twigs of Mitrephora winitii, exhibited significant cytotoxic activity against KB and MCF-7 cancer cell lines, with ED50 values of 13.07 µg/mL and 11.77 µg/mL, respectively. []
Relevance: Although structurally different from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, the potent cytotoxic activity of Compound 2 underscores the potential of incorporating 3,4-dimethoxyphenyl groups within different molecular scaffolds to develop new anticancer agents. []
Compound Description: VFV is a potent and selective inhibitor of human sterol 14α-demethylase (CYP51), an enzyme involved in cholesterol biosynthesis and considered a target for anticancer chemotherapy. VFV displays promising anticancer activity by decreasing the proliferation of various cancer cell types. It has good oral bioavailability, favorable pharmacokinetics, and low off-target activity, making it a promising drug candidate. Crystal structures of human CYP51-VFV complexes reveal valuable insights into the enzyme's structure and interactions with inhibitors. []
Relevance: This compound, while structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, showcases the potential of developing anticancer agents targeting CYP51, an enzyme involved in a different stage of cholesterol biosynthesis than the one targeted by statins. []
Compound Description: This potent and selective ADAMTS-4 inhibitor was identified through DNA-encoded library technology. It exhibits an IC50 value of 10 nM against ADAMTS-4 and displays over 1000-fold selectivity over other related metalloproteases, including ADAMT-5, MMP-13, TACE, and ADAMTS-13. []
Relevance: Although structurally distinct from N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide, this compound highlights the potential of targeting ADAMTS-4, a key enzyme involved in osteoarthritis, for therapeutic intervention. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.